Pyrazolo[3,4-b]pyridines are a class of heterocyclic compounds consisting of a pyrazole ring fused to a pyridine ring. These compounds have gained significant attention in organic synthesis and medicinal chemistry due to their diverse biological activities. They are found as key structural motifs in numerous natural products and pharmaceuticals. [, , ]
3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the class of pyrazolo-pyridines. This compound features a unique bicyclic structure that combines a pyrazole and a pyridine ring, making it of interest in medicinal chemistry due to its potential biological activities.
This compound can be synthesized through various chemical reactions involving readily available precursors. The specific synthetic routes often depend on the desired derivatives and their applications in pharmaceuticals.
The compound is classified as a pyrazolo-pyridine derivative, which is known for its diverse pharmacological properties. Pyrazolo-pyridines are often investigated for their roles in treating neurological disorders, inflammation, and cancer.
The synthesis of 3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific conditions such as temperature control, pH adjustments, and the use of catalysts to enhance yield and selectivity. For instance, using an acid or base catalyst can facilitate the cyclization process.
The molecular structure of 3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can be described as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for precise determination of its three-dimensional conformation.
3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can participate in various chemical reactions:
Understanding the reactivity of this compound requires knowledge of reaction mechanisms and conditions that favor specific pathways over others.
Research indicates that compounds like 3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one may exhibit biological activity through several mechanisms:
Quantitative data on its efficacy and potency in biological assays would typically be gathered from pharmacological studies.
Relevant data on melting point, boiling point, and spectral characteristics (IR spectra) would further characterize this compound.
3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is being explored for various applications:
The core structure of pyrazolo[3,4-b]pyridines consists of a pyrazole ring fused to a pyridine ring at the [3,4-b] positions, creating a bicyclic heterocyclic system with significant pharmacological versatility. The specific compound 3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one (CAS: 871021-33-9 / 1105190-81-5) follows systematic IUPAC nomenclature that precisely defines its substitution pattern and saturation state:
Table 1: Key Identifiers of 3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Identifier Type | Value | |
---|---|---|
Systematic IUPAC Name | 3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one | |
CAS Numbers | 871021-33-9 (primary), 1105190-81-5 (variant) | |
Molecular Formula | C₈H₁₂N₄O | |
Molecular Weight | 180.21 g/mol | |
SMILES | CN1N=C(N)C2CC(C)C(=O)NC1=2 | |
InChI Key | SPCIDKIXSSLIAR-UHFFFAOYSA-N | |
Canonical SMILES | O=C1C(C)CC2=C(N(C)N=C2N)N1 | [4] [7] [9] |
The medicinal exploration of pyrazolo[3,4-b]pyridines began in 1908 with Ortoleva's synthesis of the first monosubstituted derivative (R₃ = Ph). However, significant pharmacological interest emerged in the 1960s–1980s with the development of anxiolytics (e.g., tracazolate) and cardiovascular agents [3] [8]. Key milestones include:
Table 2: Historical Milestones in Pyrazolo[3,4-b]pyridine Drug Discovery
Year | Milestone | Significance | |
---|---|---|---|
1908 | Ortoleva's synthesis of first 1H-pyrazolo[3,4-b]pyridine (R₃ = Ph) | Established core synthetic accessibility | |
1911 | Bulow's synthesis of N-phenyl-3-methyl derivatives | Demonstrated regioselective functionalization | |
1960s–1980s | Development of tracazolate (anxiolytic) | Validated CNS applications | |
2000s | GSK-3β inhibitors (e.g., US20040266815A1) | Showcased kinase targeting potential | |
2013 | Approval of riociguat (Adempas®) | First FDA-approved drug for chronic thromboembolic PH | |
2020s | Antileukemic agents (e.g., NCI-screened derivatives) | Advanced multi-targeted oncology candidates | [1] [3] [8] |
Tautomerism profoundly influences the physicochemical and biological properties of pyrazolo[3,4-b]pyridines. For unsaturated derivatives, two tautomeric forms exist: 1H-pyrazolo[3,4-b]pyridine (aromatic) and 2H-pyrazolo[3,4-b]pyridine (non-aromatic). However, computational studies using AM1 methods confirm the 1H-tautomer is energetically favored by 37.03 kJ/mol (≈9 kcal/mol) due to full aromatic delocalization across both rings [3] [6].
C5-methylation sterically influences ring puckering but does not alter tautomeric preference [4] [7].
Analytical Validation:
Table 3: Tautomeric Energy Differences and Analytical Signatures
Parameter | 1H-Tautomer | 2H-Tautomer | Experimental Evidence |
---|---|---|---|
Energy (AM1) | -37.03 kJ/mol | Reference | DFT/B3LYP/6-311G(d,p) calculations [3] |
Aromaticity | Full π-delocalization | Disrupted conjugation | NMR ring current effects [6] |
C6 Carbon Signal (¹³C NMR) | δ ~188 ppm (C=O) | Not observed | DMSO-d₆ spectra [7] |
N1/N2 Preference | >99% N1-methylated | <1% | Regiospecific synthesis [4] [9] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2